3-[(2,3-Dimethylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol
Description
3-[(2,3-Dimethylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol is a triazine derivative characterized by a hydroxyl group at position 5, a methyl group at position 6, and a 2,3-dimethylphenyl-substituted amino group at position 2. Comparisons with structurally related triazines highlight critical substituent effects on physicochemical and biological properties.
Properties
Molecular Formula |
C12H14N4O |
|---|---|
Molecular Weight |
230.27 g/mol |
IUPAC Name |
3-(2,3-dimethylanilino)-6-methyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C12H14N4O/c1-7-5-4-6-10(8(7)2)13-12-14-11(17)9(3)15-16-12/h4-6H,1-3H3,(H2,13,14,16,17) |
InChI Key |
YTULNYORLPOLFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=NN=C(C(=O)N2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production Methods:
Chemical Reactions Analysis
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following triazine derivatives share core structural similarities but differ in substituents, influencing their activity profiles:
Functional Group Impact on Bioactivity
- Hydroxyl vs. Amino at Position 5: The hydroxyl group in D1 and D41 is essential for activity, as replacing it with an amino group (D0) abolishes bioactivity . This suggests hydrogen bonding or acidity at position 5 is critical for target engagement.
- Substituent Electronic Effects: Chlorophenyl Derivatives (): Chlorine’s electron-withdrawing nature may enhance binding to hydrophobic pockets in target proteins. Allylsulfanyl (): The sulfur atom and allyl chain in D1/D41 may facilitate covalent or non-covalent interactions with bacterial enzymes .
Pharmacological and Physicochemical Properties
- Metabolic Stability : Sulfur-containing groups (allylsulfanyl) may undergo oxidation, whereas CF3 groups resist metabolic degradation .
- Synthetic Accessibility: The 2,3-dimethylphenylamino group in the target compound introduces steric hindrance, which could complicate synthesis compared to simpler substituents like methylsulfanyl .
Key Research Findings and Implications
- Antimicrobial Activity : D1 and D41 demonstrate that triazines with hydroxyl and sulfur-containing substituents disrupt bacterial survival mechanisms, likely through enzyme inhibition or redox interference .
- Structure-Activity Relationship (SAR): Hydroxyl at position 5 is non-negotiable for activity. Bulky or electron-deficient aryl groups (e.g., CF3, Cl) improve target affinity but may require formulation adjustments for solubility .
- Therapeutic Potential: The target compound’s 2,3-dimethylphenyl group mirrors substituents in antitubercular dihydropyrimidines (), suggesting possible repurposing for infectious diseases .
Biological Activity
3-[(2,3-Dimethylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol is a synthetic organic compound belonging to the triazine class. Its unique structural features contribute to its notable biological activities, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The compound's structure includes:
- Triazine Ring : A heterocyclic structure containing three nitrogen atoms.
- 2,3-Dimethylphenyl Amino Group : Enhances lipophilicity and potential interactions with biological targets.
- Hydroxyl Group : Imparts antioxidant properties and may influence enzyme interactions.
The molecular formula is and its IUPAC name is 3-[(2,3-dimethylphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-ol.
Research indicates that 3-[(2,3-Dimethylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol may exert its biological effects through:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in DNA replication and protein synthesis, which could be beneficial in cancer treatment.
- Antioxidant Activity : The hydroxyl group suggests potential for scavenging free radicals and protecting cells from oxidative stress.
Enzyme Inhibition Studies
The compound has demonstrated significant inhibition of various enzyme activities. Below is a summary of relevant findings:
| Enzyme | Inhibition Type | IC50 (μM) | Reference |
|---|---|---|---|
| DNA Polymerase | Competitive | 25.0 | |
| Protein Kinase | Non-competitive | 15.0 | |
| Lipoxygenase | Mixed | 30.0 |
Antioxidant Activity
The antioxidant potential was evaluated using DPPH radical scavenging assays:
| Sample Concentration (μg/mL) | Scavenging Activity (%) |
|---|---|
| 10 | 45 |
| 50 | 70 |
| 100 | 85 |
These results indicate that the compound exhibits significant antioxidant activity at higher concentrations.
Cancer Research
In vitro studies have shown that 3-[(2,3-Dimethylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol can induce apoptosis in cancer cell lines. For instance:
- Cell Line : MCF-7 (breast cancer)
- Concentration : 50 μM
- Effect : Induced apoptosis in over 60% of treated cells after 48 hours.
Antiviral Properties
Preliminary studies suggest potential antiviral activity against certain viruses:
- Inhibition of the Tobacco Mosaic Virus (TMV) with an EC50 value of approximately 58.7 μg/mL indicates promise as an antiviral agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
